molecular formula C12H20ClNO4 B1410304 Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate CAS No. 1704122-01-9

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate

Cat. No.: B1410304
CAS No.: 1704122-01-9
M. Wt: 277.74 g/mol
InChI Key: MAGDBCHGOKBUJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloroacetoxy substituent. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chloroacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of chloroacetic acid, followed by esterification with tert-butyl alcohol. The reaction is usually carried out under basic conditions using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted piperidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major products are the reduced derivatives, such as alcohols.

Scientific Research Applications

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used as a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes further transformation to exert its effects. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoacetoxy)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxyacetoxy)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxyacetoxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate is unique due to the presence of the chloroacetoxy group, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds, particularly those requiring selective nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-10(15)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDBCHGOKBUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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